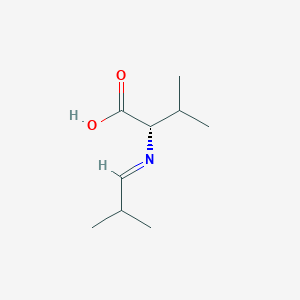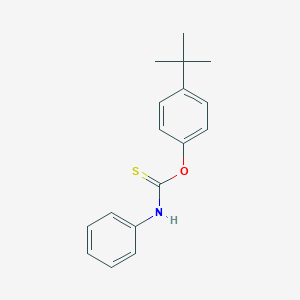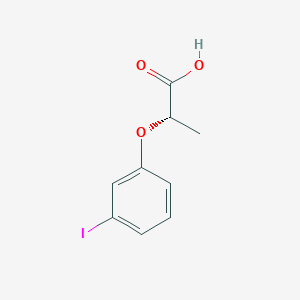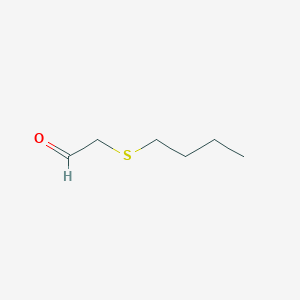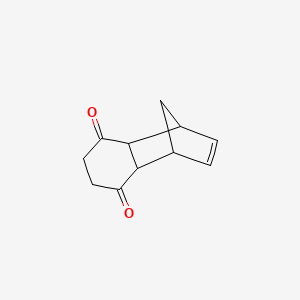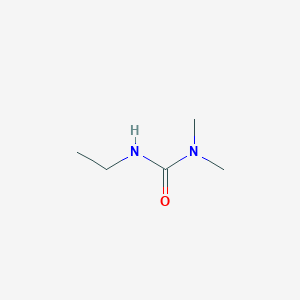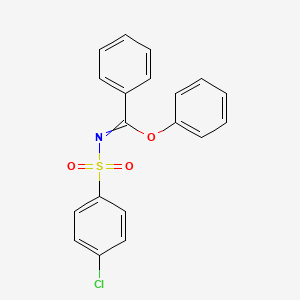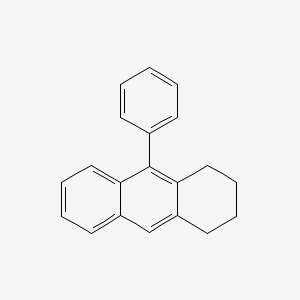
9-Phenyl-1,2,3,4-tetrahydroanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Phenyl-1,2,3,4-tetrahydroanthracene is an organic compound belonging to the class of anthracene derivatives It is characterized by the presence of a phenyl group attached to the ninth position of the tetrahydroanthracene structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-1,2,3,4-tetrahydroanthracene typically involves the hydrogenation of anthracene derivatives. One common method is the catalytic hydrogenation of 9-phenylanthracene using a palladium catalyst under high pressure and temperature conditions. The reaction proceeds as follows:
9-Phenylanthracene+H2Pd/Cthis compound
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: 9-Phenyl-1,2,3,4-tetrahydroanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthracene derivatives.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Anthracene-9,10-dione derivatives.
Reduction: 9-Phenyl-1,2,3,4,5,6,7,8-octahydroanthracene.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
9-Phenyl-1,2,3,4-tetrahydroanthracene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 9-Phenyl-1,2,3,4-tetrahydroanthracene involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may exert its effects by binding to active sites of enzymes, altering receptor activity, or intercalating into DNA.
相似化合物的比较
- 9-Phenylanthracene
- 1,2,3,4-Tetrahydroanthracene
- 9,10-Dihydroanthracene
Comparison:
- 9-Phenyl-1,2,3,4-tetrahydroanthracene is unique due to the presence of both a phenyl group and a partially hydrogenated anthracene structure, which imparts distinct chemical and physical properties compared to its analogs. For instance, it exhibits different reactivity patterns and stability profiles, making it suitable for specific applications in materials science and medicinal chemistry.
属性
CAS 编号 |
13225-66-6 |
|---|---|
分子式 |
C20H18 |
分子量 |
258.4 g/mol |
IUPAC 名称 |
9-phenyl-1,2,3,4-tetrahydroanthracene |
InChI |
InChI=1S/C20H18/c1-2-8-15(9-3-1)20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h1-4,6,8-10,12,14H,5,7,11,13H2 |
InChI 键 |
RQZFYLFCZQFVSC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C3=CC=CC=C3C=C2C1)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methoxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14719051.png)
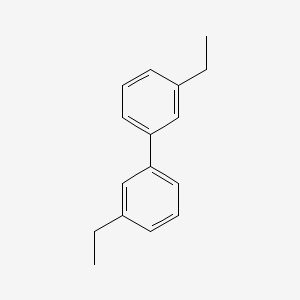
![Silane, [(chlorodimethylsilyl)ethynyl]trimethyl-](/img/structure/B14719062.png)
